(2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide
Description
Historical Development of 2H-chromene-3-carboxamide Research
The exploration of 2H-chromene-3-carboxamides originated in the mid-20th century with the synthesis of simple chromene derivatives for dye and pharmaceutical applications. Early work focused on Vilsmeier-Haack formylation and Pinnick oxidation to generate chromone-3-carboxylic acids, which were subsequently converted to carboxamides via activation with thionyl chloride. These methods enabled the production of foundational structures, such as 2-imino-N-phenyl-2H-chromene-3-carboxamide, which served as templates for later derivatives.
A pivotal advancement emerged in the 2010s with the discovery that chromene-3-carboxamides exhibit potent inhibitory activity against enzymes like AKR1B10, a tumor marker overexpressed in cancers. For example, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide demonstrated sub-nanomolar inhibition constants (Kᵢ = 2.7 nM), underscoring the pharmacophoric importance of the carboxamide group. Subsequent studies integrated sulfonamide moieties to enhance binding affinity and selectivity, leading to derivatives like the title compound.
Classification within Chromene Derivatives
Chromenes are bicyclic heterocycles classified by the position of the oxygen atom and the saturation state of the pyran ring. The title compound belongs to the 2H-chromene subclass, characterized by a non-aromatic pyran ring with a ketone group at position 4 (Table 1). Its structure further differentiates it through:
- Substituent Complexity : The benzenesulfonamidoimino group at position 2 and the N-(2,5-dimethoxyphenyl)carboxamide at position 3 introduce steric and electronic diversity, enhancing interactions with biological targets.
- Stereochemistry : The Z-configuration of the imino group optimizes spatial alignment for enzyme binding, as evidenced in analogous AKR1B10 inhibitors.
Table 1 : Structural comparison of chromene derivatives
Significance in Heterocyclic Chemistry Research
The title compound exemplifies three key trends in heterocyclic chemistry:
- Multifunctional Design : Integration of sulfonamido and carboxamide groups enables dual targeting of enzymatic and signaling pathways, a strategy critical in overcoming drug resistance.
- Synthetic Innovation : Modern protocols, such as cobalt(II)-mediated radical cyclization and one-pot Knoevenagel condensations, have streamlined the synthesis of complex chromenes. For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO)-catalyzed reactions achieve 4H-chromene-3-carboxamides in >80% yields under mild conditions.
- Structure-Activity Relationships (SAR) : Substituents on the phenyl rings profoundly influence bioactivity. Methoxy groups enhance solubility and membrane permeability, while sulfonamides improve target affinity through hydrogen bonding.
Research Trajectory and Current Objectives
Current studies prioritize:
- Dual-Action Agents : Derivatives combining 2H-chromene cores with sulfonamide groups are being evaluated for simultaneous inhibition of proliferation and multidrug resistance (MDR) proteins, such as P-glycoprotein.
- Targeted Delivery : Functionalization with polyethylene glycol (PEG) chains aims to reduce systemic toxicity while improving tumor accumulation.
- Green Chemistry : Solvent-free syntheses and microwave-assisted reactions are reducing environmental impacts while maintaining high yields (e.g., 75–90% under microwave irradiation).
Properties
IUPAC Name |
(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(2,5-dimethoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O6S/c1-31-17-12-13-22(32-2)20(15-17)25-23(28)19-14-16-8-6-7-11-21(16)33-24(19)26-27-34(29,30)18-9-4-3-5-10-18/h3-15,27H,1-2H3,(H,25,28)/b26-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENWYMLTMGRVQZ-LCUIJRPUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide is a synthetic derivative characterized by its unique structural features, which suggest potential biological activity. This article reviews the biological activity of this compound, focusing on its antitumor and antimicrobial properties, as well as its mechanism of action based on diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20N4O4S
- Molecular Weight : 396.44 g/mol
Biological Activity Overview
The biological activity of the compound has been evaluated in various studies, revealing significant antitumor and antimicrobial properties.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor effects:
-
Cell Lines Tested :
- A549 (lung cancer)
- HCC827 (lung cancer)
- NCI-H358 (lung cancer)
-
Assays Used :
- MTS cytotoxicity assays
- BrdU proliferation assays
-
Findings :
- Compounds demonstrated cytotoxic effects with IC50 values varying across different cell lines.
- The presence of specific functional groups influenced the potency of antitumor activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | A549 | 6.75 ± 0.19 |
| Compound 1 | HCC827 | 6.26 ± 0.33 |
| Compound 1 | NCI-H358 | 6.48 ± 0.11 |
Antimicrobial Activity
In addition to antitumor effects, the compound has shown antimicrobial properties against various bacterial strains:
-
Microbial Strains Tested :
- Escherichia coli (Gram-negative)
- Staphylococcus aureus (Gram-positive)
-
Assays Used :
- Broth microdilution testing according to CLSI guidelines.
-
Findings :
- The compound exhibited notable antibacterial activity, suggesting its potential as a therapeutic agent against infections.
The proposed mechanism of action for the biological activity of this compound includes:
- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, inhibiting DNA-dependent enzymes.
- Inhibition of Proliferation : The ability to stop cell proliferation is attributed to interference with cellular processes essential for tumor growth.
Case Studies and Literature Review
Several studies have documented the synthesis and biological evaluation of related compounds, contributing to our understanding of their therapeutic potential:
- A study highlighted the synthesis of benzimidazole derivatives with significant antitumor activity, noting that structural modifications can enhance efficacy against specific cancer types .
- Another investigation focused on the design of coumarin-based compounds that act as acetylcholinesterase inhibitors, demonstrating that hybridization can lead to improved biological activity .
Scientific Research Applications
Antimicrobial Activity
The compound has been studied for its antimicrobial properties. Research indicates that derivatives of chromenes exhibit significant activity against various bacterial strains. For example, compounds with similar structures have shown effectiveness against Gram-positive and Gram-negative bacteria due to their ability to inhibit bacterial cell wall synthesis and disrupt cellular processes .
Anti-inflammatory Effects
Studies have demonstrated that chromene derivatives can possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases such as arthritis and asthma .
Anticancer Potential
The compound has been investigated for its potential anticancer effects. Chromenes are known to induce apoptosis in cancer cells and inhibit tumor growth by affecting multiple signaling pathways involved in cell proliferation and survival . This makes (2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide a promising candidate for further development in cancer therapy.
Organic Light Emitting Diodes (OLEDs)
Research into the electro-optical properties of chromene derivatives has led to their application in OLED technology. The unique luminescent properties of these compounds can be harnessed to create efficient light-emitting materials used in displays and lighting solutions .
Fluorescent Probes
Due to their structural characteristics, compounds like this compound can serve as fluorescent probes for detecting biothiols or other biomolecules in biological systems. Their ability to fluoresce under specific conditions allows for real-time monitoring of cellular processes.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate sulfonamide derivatives and chromene precursors. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of this compound were tested against various cancer cell lines. The results indicated that certain modifications to the chromene structure significantly enhanced cytotoxicity against breast cancer cells while maintaining low toxicity towards normal cells .
Case Study 2: Antimicrobial Efficacy
A recent investigation assessed the antimicrobial activity of several chromene derivatives, including this compound. The findings revealed that this compound exhibited notable inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound in antibiotic development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The target compound’s benzenesulfonamidoimino group contrasts with the benzamide in Compound 3. Sulfonamides are known for stronger hydrogen-bonding capacity, which could enhance target binding compared to benzamide derivatives .
Structural Rigidity and Ring Systems: The target compound’s planar 2H-chromene core differs from the saturated tetrahydro-4H-chromene in Compound 3 and the fused pyrimidinone in Compound 4. Planar structures often favor intercalation or enzyme active-site binding, while saturated systems may enhance conformational flexibility for membrane penetration .
In contrast, Compounds 3 and 4 are synthesized via benzoylation (Compound 3) and cyclocondensation with acetic anhydride (Compound 4), highlighting divergent strategies for chromene functionalization .
Research Implications and Limitations
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for optimizing the yield of (2Z)-2-(benzenesulfonamidoimino)-N-(2,5-dimethoxyphenyl)-2H-chromene-3-carboxamide?
- Methodology: Use stepwise condensation between benzenesulfonyl chloride derivatives and chromene precursors under controlled pH (e.g., 7–9) to stabilize the imino group. Monitor reaction progress via HPLC and compare yields under varying temperatures (e.g., 25°C vs. 60°C). Purify intermediates via column chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to remove unreacted sulfonamide byproducts .
Q. How can researchers confirm the Z-configuration of the imino group in this compound?
- Methodology: Employ nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between the benzenesulfonamido group and chromene protons. Compare experimental NOE correlations with computational models (DFT-optimized structures) to validate stereochemistry. X-ray crystallography is recommended for definitive confirmation if crystals are obtainable .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology: Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the sulfonamido group’s potential interaction with catalytic sites. Use fluorescence polarization or SPR (surface plasmon resonance) to measure binding affinity. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC50 determination) .
Advanced Research Questions
Q. How can researchers resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodology: Investigate pharmacokinetic parameters (e.g., plasma protein binding, metabolic stability in liver microsomes) to identify bioavailability issues. Use LC-MS to detect metabolites and assess whether the parent compound or derivatives are active. Conduct tissue distribution studies in rodent models to correlate target engagement with efficacy .
Q. What strategies mitigate off-target effects linked to the 2,5-dimethoxyphenyl moiety?
- Methodology: Perform selectivity profiling using panels of related receptors (e.g., serotonin receptors, GPCRs) via radioligand binding assays. Modify the methoxy substituents (e.g., replace with fluorine or hydroxyl groups) and compare selectivity ratios. Molecular dynamics simulations can predict steric clashes or hydrogen-bonding interactions with non-target proteins .
Q. How does the chromene scaffold influence photostability under experimental storage conditions?
- Methodology: Expose the compound to UV light (λ = 254–365 nm) and monitor degradation via HPLC-UV at 0, 24, and 48 hours. Compare stability in inert atmospheres (argon) vs. ambient air to assess oxidative susceptibility. Use mass spectrometry to identify degradation products (e.g., ring-opened derivatives) .
Data Analysis and Experimental Design
Q. What statistical approaches are critical for validating dose-dependent responses in cell-based assays?
- Methodology: Apply nonlinear regression (four-parameter logistic model) to calculate EC50/IC50 values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Include replicate experiments (n ≥ 3) and report confidence intervals (95%) to ensure reproducibility .
Q. How can researchers differentiate between allosteric vs. competitive inhibition mechanisms?
- Methodology: Perform enzymatic assays with varying substrate concentrations and analyze Lineweaver-Burk plots. Competitive inhibition will show intersecting lines at the y-axis, while allosteric modulation results in non-linear patterns. Supplement with ITC (isothermal titration calorimetry) to measure binding stoichiometry and enthalpy changes .
Safety and Handling
Q. What precautions are necessary for handling the 2,5-dimethoxyphenyl group during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
